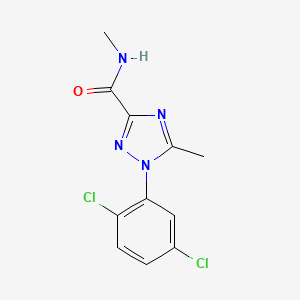

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

Overview

Description

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,5-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Chemical Reactions Analysis

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole possess notable anti-inflammatory properties. Specifically, 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This compound exhibited an IC50 of 20.5 µM for COX-2 while showing minimal inhibition (IC50 > 100 µM) for COX-1 . The anti-inflammatory effects were confirmed through in vivo studies using carrageenan-induced paw edema models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits considerable efficacy against a range of bacterial strains and fungi. The structure-activity relationship indicates that modifications to the triazole ring can enhance antimicrobial potency .

Antiproliferative Effects

Research has indicated that this compound demonstrates antiproliferative activity against cancer cell lines. It has been reported to induce apoptosis in various cancer types by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition | |

| Antimicrobial | Effective against multiple pathogens | |

| Antiproliferative | Induces apoptosis in cancer cells |

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may offer a safer alternative to traditional NSAIDs by reducing the risk of gastrointestinal side effects associated with COX-1 inhibition .

Case Study: Anticancer Potential

In a study focusing on its anticancer properties, the compound was tested against several human cancer cell lines (e.g., MCF-7 breast cancer and HeLa cervical cancer). Results indicated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and increased apoptotic markers being observed .

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes or receptors. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:

Fluconazole: A well-known antifungal agent.

Itraconazole: Another antifungal agent with a broader spectrum of activity.

Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Biological Activity

1-(2,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 338398-54-2) is a synthetic compound belonging to the triazole class. Its unique structure includes a dichlorophenyl moiety and a triazole ring, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀Cl₂N₄O

- Molecular Weight : 285.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The presence of the triazole ring enhances its binding affinity to these targets through several non-covalent interactions such as hydrogen bonds and Van der Waals forces .

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. A study highlighted that compounds with similar structures showed effectiveness against bacteria like Bacillus subtilis and Escherichia coli. The introduction of halogen substituents on the phenyl ring often enhances this activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |

|---|---|---|---|

| Triazole Derivative A | E. coli | 5 µg/mL | 14–22 mm |

| Triazole Derivative B | B. subtilis | Equivalent to ceftriaxone | Not specified |

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented. For example, studies have shown that compounds with a triazole scaffold can effectively inhibit the growth of various cancer cells by targeting critical pathways involved in cell proliferation .

Study 1: Anticancer Effects

In a study examining the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MDA-MB-231), it was found that compounds similar to this compound exhibited significant cytotoxicity at low concentrations. The mechanism was primarily through the induction of apoptosis via CDK inhibition .

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of triazole derivatives against a panel of bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups demonstrated enhanced efficacy against resistant strains .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-5-7(12)3-4-8(9)13/h3-5H,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHBUSGSZZMBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.